3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid
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Overview
Description
3-(2-Bicyclo[221]heptanylamino)propane-1-sulfonic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonic acid groups. One common method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via photocatalytic Minisci-like conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its reactivity.
Substitution: Various substitution reactions can occur at the sulfonic acid group or the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler bicyclic amines.
Scientific Research Applications
3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Norbornane: Also known as bicyclo[2.2.1]heptane, it shares a similar bicyclic structure but lacks the sulfonic acid group.
Bicyclo[3.1.1]heptanes: These compounds have a different ring structure but can serve as bioisosteres for similar applications.
Uniqueness
3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid is unique due to its combination of a bicyclic ring and a sulfonic acid group, which provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
720699-40-1 |
---|---|
Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,14)5-1-4-11-10-7-8-2-3-9(10)6-8/h8-11H,1-7H2,(H,12,13,14) |
InChI Key |
BGZJQENTTIDTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NCCCS(=O)(=O)O |
Origin of Product |
United States |
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